molecular formula C16H19NO B1674896 Litoxetine CAS No. 86811-09-8

Litoxetine

Cat. No. B1674896
CAS RN: 86811-09-8
M. Wt: 241.33 g/mol
InChI Key: MJJDYOLPMGIWND-UHFFFAOYSA-N
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Description

Litoxetine, also known by its developmental code names SL 81-0385 and IXA-001, is an antidepressant that was under clinical development for the treatment of depression in the early 1990s but was never marketed . It acts as a potent serotonin reuptake inhibitor (Ki for SERT = 7 nM) and a modest 5-HT3 receptor antagonist (Ki = 315 nM) .


Molecular Structure Analysis

Litoxetine has a molecular formula of C16H19NO and an average mass of 241.328 Da . It contains a total of 39 bonds, including 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Litoxetine has a density of 1.1±0.1 g/cm3, a boiling point of 387.1±35.0 °C at 760 mmHg, and a flash point of 159.2±15.4 °C . It has a molar refractivity of 75.4±0.4 cm3, a polar surface area of 21 Å2, and a molar volume of 218.2±5.0 cm3 .

Scientific Research Applications

Modulation of Serotonin Reuptake

Litoxetine, characterized as a highly selective serotonin reuptake inhibitor and a multifunctional serotonin agonist antagonist, has been investigated for its therapeutic potential in treating mixed urinary incontinence (MUI) in women. Studies have highlighted Litoxetine's effects on bladder and urethral functions in animal models, emphasizing its role in modulating the reflexes of continence/micturition through serotonin pathways (Méen et al., 2017).

Comparative Efficacy with Other SSRIs

Research comparing Litoxetine with other selective serotonin reuptake inhibitors (SSRIs) like fluoxetine has revealed distinct mechanistic actions on serotonin pathways. While fluoxetine's role in restoring plasticity in the adult visual system and its anti-inflammatory, antiapoptotic, and antioxidant activity in the central nervous system have been documented, Litoxetine's specific action mechanisms and therapeutic applications offer a unique perspective on serotonin modulation (Vetencourt et al., 2008; Caiaffo et al., 2016).

properties

IUPAC Name

4-(naphthalen-2-ylmethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-18-16-7-9-17-10-8-16/h1-6,11,16-17H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJDYOLPMGIWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235828
Record name Litoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Litoxetine

CAS RN

86811-09-8
Record name Litoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86811-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Litoxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Litoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Litoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LITOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9980ST005G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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